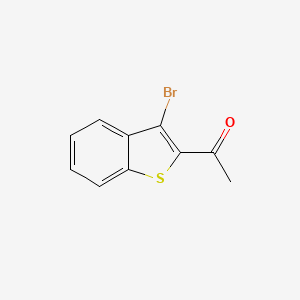

2-Acetyl-3-bromo-benzothiophene

説明

Structure

3D Structure

特性

CAS番号 |

99661-07-1 |

|---|---|

分子式 |

C10H7BrOS |

分子量 |

255.13 g/mol |

IUPAC名 |

1-(3-bromo-1-benzothiophen-2-yl)ethanone |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,1H3 |

InChIキー |

QVWNKOMTEBSMMC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)Br |

正規SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)Br |

製品の起源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Acetyl 3 Bromo Benzothiophene

Reactivity at the C3-Bromo Position

The bromine atom at the C3 position of the benzothiophene (B83047) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, although nucleophilic substitution can also occur under specific conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is particularly amenable to oxidative addition to low-valent transition metal complexes, such as palladium(0) and copper(I). This reactivity is the cornerstone of numerous C-C and C-heteroatom bond-forming reactions, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 2-acetyl-3-bromo-benzothiophene, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the C3 position. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the arylboronic acid (activated by the base) and subsequent reductive elimination to yield the 3-aryl-2-acetyl-benzothiophene product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | ~95% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High |

| 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~90% |

This table is generated based on representative data from typical Suzuki-Miyaura coupling reactions and may not reflect specific experimental results.

The Sonogashira coupling enables the formation of a C-C bond between the C3 position of the benzothiophene and a terminal alkyne. This reaction is invaluable for the synthesis of acetylenic benzothiophene derivatives, which are important precursors for further transformations and can be found in various functional materials. The reaction is co-catalyzed by palladium and copper salts, typically in the presence of a base, such as an amine, which also often serves as the solvent.

The catalytic cycle involves the palladium-catalyzed activation of the C-Br bond and a copper-acetylide intermediate formed from the terminal alkyne and the copper(I) salt. These two species then undergo transmetalation and reductive elimination to furnish the 3-alkynyl-2-acetyl-benzothiophene.

Table 2: Examples of Sonogashira Coupling with this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~98% |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | High |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | ~92% |

This table is generated based on representative data from typical Sonogashira coupling reactions and may not reflect specific experimental results.

Beyond Suzuki and Sonogashira reactions, the C3-bromo position can participate in other cross-coupling reactions. For instance, Stille coupling with organostannanes or Heck coupling with alkenes can be employed to form C-C bonds. Furthermore, C-heteroatom bonds can be constructed via reactions like the Buchwald-Hartwig amination (for C-N bonds), and copper-catalyzed couplings for the introduction of O, S, and other heteroatom-containing moieties. These methods significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the benzothiophene ring is generally challenging due to the electron-rich nature of the heterocyclic system. However, the presence of the electron-withdrawing acetyl group at the adjacent C2 position can activate the C3 position towards nucleophilic attack to some extent. Reactions with strong nucleophiles, such as thiolates or alkoxides, can sometimes be achieved, often requiring harsh conditions like high temperatures or the use of a copper catalyst (Ullmann condensation). These reactions provide a direct pathway to 3-substituted benzothiophenes without the need for pre-activated coupling partners like boronic acids or alkynes.

Reactivity of the C2-Acetyl Moiety

The C2-acetyl group is a versatile functional handle that offers a different set of chemical transformations compared to the C3-bromo position. The carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, allowing for a variety of reactions.

The ketone can undergo reduction to a secondary alcohol (e.g., using sodium borohydride) or can be completely reduced to an ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction). The carbonyl group can also react with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Furthermore, the acidic α-protons of the acetyl group enable enolate formation. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, or the Claisen condensation with esters. It can also be halogenated at the α-position, for instance, by reaction with N-bromosuccinimide, to yield a 2-(2-bromoacetyl) derivative, which is a potent alkylating agent for further functionalization. These transformations of the acetyl group are often performed after the desired substitution at the C3 position has been achieved, showcasing the orthogonal reactivity of the two sites.

Carbonyl Reactivity: Condensation and Derivatization Reactions

The acetyl group's carbonyl moiety is a primary site for nucleophilic attack, enabling various condensation and derivatization reactions. The electrophilic carbon of the carbonyl group can react with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions: Analogous to other ketones, the α-protons of the acetyl group in this compound can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions.

Aldol-type Condensations: In the presence of a base, this compound can potentially react with aldehydes or ketones (including another molecule of itself) in an aldol condensation. For instance, reaction with an aromatic aldehyde like benzaldehyde (B42025) would be expected to yield a β-hydroxy ketone, which could subsequently dehydrate to form an α,β-unsaturated ketone, a chalcone-like structure.

Claisen-type Condensations: Reaction with esters, such as ethyl formate (B1220265) in the presence of a base like sodium ethoxide, can lead to the formation of a β-dicarbonyl compound. This reaction introduces a formyl group at the α-position of the acetyl moiety, resulting in a hydroxymethylene tautomer. niscpr.res.in

Knoevenagel Condensation: The acetyl group can undergo condensation with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. niscpr.res.inmdpi.com This reaction, typically catalyzed by a weak base, would lead to the formation of a new carbon-carbon double bond, extending the conjugated system. mdpi.com

Derivatization Reactions: The carbonyl group can be transformed into various other functional groups through reactions with different nucleophiles.

Formation of Imines and Enamines: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines produces enamines. ethz.ch These derivatives are valuable intermediates for further synthetic transformations.

Formation of Hydrazones and Oximes: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) affords the corresponding hydrazones. Similarly, reaction with hydroxylamine (B1172632) produces an oxime.

A summary of plausible condensation reactions is presented below.

| Reaction Type | Reagent/Catalyst | Expected Product Type |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

| Claisen Condensation | Ester (e.g., Ethyl Formate), Base | β-Dicarbonyl Compound |

| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Dinitrile/Ester |

Functional Group Interconversions of the Acetyl Group

The acetyl group is a versatile handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(3-bromo-benzo[b]thiophen-2-yl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to remove the hydroxyl group and form the corresponding ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: The acetyl group can be oxidized to a carboxylic acid functionality (3-bromo-benzo[b]thiophene-2-carboxylic acid) using strong oxidizing agents. A common method for such a transformation is the haloform reaction (using, for example, NaOH and Br₂) if applicable to this substrate, which proceeds via the formation of a trihalomethyl ketone intermediate that is then cleaved.

Conversion to Thioacetal: The carbonyl can be converted to a dithioacetal by reacting with a thiol, such as 1,2-ethanedithiol, in the presence of an acid catalyst. This transformation is often used to protect the carbonyl group or to enable umpolung reactivity.

Electrophilic Aromatic Substitution on the Benzothiophene Core

The benzothiophene ring system is aromatic and can undergo electrophilic aromatic substitution (SEAr). However, the reactivity and regioselectivity of these reactions are strongly influenced by the existing substituents. chemicalbook.com In general, electrophilic substitution on the unsubstituted benzo[b]thiophene ring preferentially occurs at the C3 position. chemicalbook.com However, the presence of an acetyl group at C2 and a bromine at C3 significantly alters this preference.

Studies on the nitration of 3-acetylbenzo[b]thiophene, a closely related compound, have shown that electrophilic substitution occurs exclusively on the benzene (B151609) portion of the bicyclic system, yielding a mixture of the 4-, 5-, 6-, and 7-nitro derivatives. rsc.org No substitution is observed at the C2 position of the thiophene (B33073) ring. rsc.org This indicates that the electron-withdrawing acetyl group deactivates the thiophene ring to such an extent that electrophilic attack is redirected to the less deactivated benzene ring.

Classic SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a nitrating agent like a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br or -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl/alkyl halide with a Lewis acid catalyst like AlCl₃. ethz.chnih.govmasterorganicchemistry.com However, Friedel-Crafts reactions on deactivated rings can be challenging and may require harsh conditions. ethz.ch

Regioselectivity and Electronic Effects of Substituents

The outcome of electrophilic aromatic substitution on this compound is governed by the combined electronic effects of the acetyl group, the bromo group, and the sulfur heteroatom.

Acetyl Group (at C2): The acetyl group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative oxygen and the resonance effect of the carbonyl group. As a deactivating group, it reduces the electron density of the aromatic system, making it less reactive towards electrophiles. lumenlearning.comlibretexts.org It is a meta-director.

Bromo Group (at C3): The bromine atom is also a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org However, it possesses lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub

Sulfur Heteroatom: The sulfur atom in the thiophene ring can stabilize the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly at the adjacent C2 and C3 positions. chemicalbook.com

In this compound, the thiophene ring is heavily deactivated by the combined electron-withdrawing effects of the C2-acetyl and C3-bromo substituents. Consequently, the benzene ring becomes the more favorable site for electrophilic attack. Within the benzene ring, the positions are C4, C5, C6, and C7. The directing influence of the fused thiophene ring system and its substituents will determine the precise ratio of isomers formed. Experimental results for the nitration of 3-acetylbenzo[b]thiophene show that all four possible isomers on the benzene ring (4-, 5-, 6-, and 7-nitro) are formed, with the relative yields depending on the specific reaction conditions. rsc.org This suggests that the electronic differentiation between these positions is not large enough to afford a single product.

Nitration Product Distribution for 3-Acetylbenzo[b]thiophene rsc.org

| Nitrating Agent | 4-Nitro (%) | 5-Nitro (%) | 6-Nitro (%) | 7-Nitro (%) |

| KNO₃ / H₂SO₄ (0 °C) | 35 | 10 | 33 | 22 |

| Fuming HNO₃ / Ac₂O / AcOH (cold) | 26 | 13 | 36 | 25 |

Note: This data is for 3-acetylbenzo[b]thiophene, a closely related analogue. The presence of the 3-bromo substituent in the title compound would further influence the distribution.

Rearrangement and Cyclization Pathways

This compound can serve as a precursor for the synthesis of more complex heterocyclic systems through rearrangement and cyclization reactions.

Synthesis of Fused Heterocycles: The acetyl group is a key synthon for building new rings. For example, condensation with bifunctional nucleophiles like hydrazine or guanidine (B92328) can lead to the formation of fused pyrazole (B372694) or pyrimidine (B1678525) rings, respectively. niscpr.res.in The reaction of the ketone with hydrazine would yield a thieno[2,3-c]pyrazole derivative.

Rearrangements in Nucleophilic Substitution: While not involving the acetyl group directly, studies on related systems like 3-bromo-2-nitrobenzo[b]thiophene have shown that nucleophilic aromatic substitution with amines can be accompanied by a novel rearrangement. rsc.orgresearchgate.net In these cases, the expected 3-amino-2-nitro product is formed alongside an unexpected isomer, 2-amino-3-nitrobenzo[b]thiophene. rsc.orgresearchgate.net This suggests that under certain conditions, the benzothiophene core itself can be susceptible to rearrangements, potentially involving the migration of substituents between the C2 and C3 positions.

Intramolecular Cyclizations: If the acetyl group is first modified to introduce a suitable chain, intramolecular cyclization can occur. For instance, if the acetyl group is converted to a phenoxyacetyl group, an intramolecular Friedel-Crafts type reaction could potentially lead to the formation of a new fused ring system.

Spectroscopic and Structural Elucidation of 2 Acetyl 3 Bromo Benzothiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Acetyl-3-bromo-benzothiophene is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the methyl protons of the acetyl group. The protons on the benzene ring (H-4, H-5, H-6, and H-7) would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the acetyl group and the bromine atom, as well as the electronic effects of the fused thiophene (B33073) ring. The methyl protons of the acetyl group are expected to appear as a sharp singlet further upfield, likely in the range of δ 2.5-2.7 ppm, due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The spectrum is expected to show ten distinct signals. The carbonyl carbon of the acetyl group would be the most downfield signal, typically in the region of δ 190-200 ppm. The carbon of the methyl group will be found at a much higher field, likely around δ 25-30 ppm. The eight carbons of the benzothiophene (B83047) ring system will resonate in the aromatic region (approximately δ 120-145 ppm). The carbon atom attached to the bromine (C-3) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | 2.5 - 2.7 | Singlet | 25 - 30 |

| C=O | - | - | 190 - 200 |

| C-2 | - | - | 135 - 145 |

| C-3 | - | - | 115 - 125 |

| C-3a | - | - | 138 - 142 |

| C-4 | 7.8 - 8.2 | Multiplet | 122 - 128 |

| C-5 | 7.3 - 7.6 | Multiplet | 124 - 130 |

| C-6 | 7.3 - 7.6 | Multiplet | 124 - 130 |

| C-7 | 7.8 - 8.2 | Multiplet | 122 - 128 |

| C-7a | - | - | 138 - 142 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₇BrOS, with a calculated molecular weight of approximately 255.13 g/mol . nih.gov

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, primarily involving the cleavage of the acetyl group and the loss of the bromine atom. Common fragmentation patterns for ketones involve α-cleavage, which in this case would be the loss of the methyl group (•CH₃) to form a stable acylium ion.

Predicted Fragmentation Pathways:

Loss of a methyl radical: [M]⁺• → [M - 15]⁺ (loss of •CH₃)

Loss of an acetyl radical: [M]⁺• → [M - 43]⁺ (loss of •COCH₃)

Loss of a bromine radical: [M]⁺• → [M - 79/81]⁺ (loss of •Br)

Loss of carbon monoxide from the acylium ion: [M - 15]⁺ → [M - 15 - 28]⁺ (loss of CO)

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Notes |

| 254/256 | [C₁₀H₇BrOS]⁺• | Molecular ion peak (M⁺•) with characteristic bromine isotope pattern. |

| 239/241 | [C₉H₄BrOS]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 212/214 | [C₈H₅BrS]⁺• | Loss of an acetyl group (•COCH₃) from the molecular ion. |

| 175 | [C₁₀H₇OS]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 211/213 | [C₉H₄BrS]⁺ | Loss of carbon monoxide (CO) from the [M-15]⁺ fragment. |

| 43 | [CH₃CO]⁺ | Acylium ion. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl group, which is expected to appear in the range of 1670-1690 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzothiophene ring system would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aliphatic C-H (-CH₃) | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1670 - 1690 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

| C-Br | Stretching | 500 - 600 | Medium |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

A thorough search of the existing literature and crystallographic databases did not yield any published crystal structure for this compound. Therefore, detailed information regarding its solid-state molecular and crystal structure, such as unit cell parameters, space group, and specific intramolecular dimensions, cannot be provided at this time. To obtain this information, single crystals of this compound would need to be grown and analyzed using single-crystal X-ray diffraction techniques. Such an analysis would provide unequivocal proof of its molecular structure and offer insights into intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies of 2 Acetyl 3 Bromo Benzothiophene and Its Analogues

Quantum Chemical Investigations on Electronic Structure and Stability

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics and thermodynamic stability of 2-Acetyl-3-bromo-benzothiophene and related compounds.

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic properties of benzothiophene (B83047) derivatives. DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully employed to investigate the formation and reactivity of such compounds. For instance, computational studies at the B3LYP/6-31G(d,p) level have been used to explore the reaction pathways for the formation of benzothiet-2-one from benzothiophenedione, revealing intermediates and transition states. acs.org Such calculations provide insights into the geometric parameters and energetic profiles of the reactions.

In the context of substituted benzothiazoles, which are structurally related to benzothiophenes, DFT methods like B3LYP, BLYP, B3PW91, and mPW1PW91 with the 6-311G(d,p) basis set have been used to optimize molecular structures and calculate vibrational frequencies. nih.gov Comparisons between calculated and experimental data often show that the B3LYP functional provides superior results for molecular problems. nih.gov These studies indicate that DFT is a robust tool for predicting the structural and electronic properties of these heterocyclic systems.

Ab initio calculations, which are based on first principles without empirical parameterization, offer a high level of theory for studying molecular systems. Methods like Hartree-Fock (HF) have been used in conjunction with DFT to study benzothiazole (B30560) derivatives. nih.gov While often computationally more demanding than DFT, ab initio methods can provide benchmark data for comparison. For example, in the study of 2-(4-methoxyphenyl)benzo[d]thiazole, both HF and various DFT methods were used to calculate the molecular structure and vibrational frequencies. nih.gov The results indicated that for molecular problems, scaled HF approaches can be less accurate than DFT methods like B3LYP. nih.gov

The application of ab initio methods also extends to understanding aromaticity in related cyclic systems. nih.gov These methods are crucial for obtaining a fundamental understanding of the electronic behavior and stability of complex organic molecules.

The analysis of molecular orbitals (HOMO and LUMO), charge distribution, and electrostatic potentials provides a deeper understanding of the reactivity and intermolecular interactions of this compound.

Quantum chemical calculations reveal the distribution of electron density within the molecule. The benzothiophene ring system, being electron-rich, influences the reactivity. The acetyl group at the 2-position and the bromine atom at the 3-position significantly affect the electronic distribution. The bromine atom, being electronegative, withdraws electron density, while the acetyl group also acts as an electron-withdrawing group.

The analysis of orbital interactions can elucidate reaction mechanisms. For example, in the dimerization of benzothiet-2-one, orbital interactions suggest a pseudopericyclic reaction mechanism. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are key indicators of a molecule's ability to donate and accept electrons, respectively, and thus predict its reactivity in various chemical reactions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the intricate details of reaction mechanisms involving benzothiophene derivatives. DFT calculations, for instance, have been instrumental in proposing and verifying reaction pathways.

A notable example is the palladium-catalyzed carbonylative approach to synthesize benzothiophene-3-carboxylic esters. acs.org The proposed mechanism involves several steps: coordination of the alkyne to the palladium center, intramolecular cyclization, demethylation, carbon monoxide insertion, and nucleophilic displacement. acs.org Computational studies can model the energy profile of each step, identifying transition states and intermediates, thereby providing a detailed atomistic view of the reaction progress.

Similarly, the synthesis of benzothiophenes via aryne intermediates has been studied. rsc.org Computational modeling can help understand the formation of the aryne and its subsequent reaction with alkynyl sulfides to form the benzothiophene core. These studies often involve locating transition structures and calculating activation barriers, which are crucial for understanding the feasibility and selectivity of the reaction.

Quantum chemical and experimental studies have also unraveled complex, unprecedented reaction pathways, such as the stepwise nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through seleniranium intermediates at three different centers. mdpi.comresearchgate.net These studies highlight the synergy between computational modeling and experimental work in discovering and understanding new chemical transformations.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure verification and analysis.

For benzothiazole derivatives, which share structural similarities with benzothiophenes, DFT and ab initio methods have been used to calculate vibrational frequencies (IR and Raman spectra). nih.gov While there is often a systematic overestimation of the calculated vibrational wavenumbers, scaling factors can be applied to achieve good agreement with experimental spectra. nih.gov The comparison of calculated and observed vibrational frequencies helps in the assignment of spectral bands to specific vibrational modes of the molecule. nih.gov

Furthermore, methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) can be computationally determined to assess the aromaticity of the ring systems, which has implications for their NMR spectra. nih.gov

Assessment of Thermochemical Properties

Computational chemistry provides a means to calculate important thermochemical properties of molecules, such as enthalpy of formation, Gibbs free energy, and entropy. These properties are crucial for understanding the stability of molecules and the thermodynamics of chemical reactions.

Ab initio and DFT methods can also be used to determine bond dissociation energies, which provide insight into the strength of chemical bonds within the molecule. This information is valuable for predicting the reactivity and potential decomposition pathways of this compound and its analogues.

Strategic Applications of 2 Acetyl 3 Bromo Benzothiophene As a Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The unique structure of 2-acetyl-3-bromo-benzothiophene, featuring both an electrophilic acetyl group and a bromo substituent amenable to various coupling reactions, makes it an ideal starting material for the construction of fused heterocyclic systems. The presence of the bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions, while the acetyl group at the 2-position can participate in cyclization reactions.

This dual reactivity is instrumental in the synthesis of thieno[3,2-b]thiophenes and other related polycyclic aromatic compounds. For instance, through a series of reactions including Sonogashira coupling, reduction, bromination, lithiation, and cyclization, this compound can be converted into complex thienothiophene derivatives. mdpi.com These resulting heterocyclic systems are of significant interest in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). mdpi.com

Diversification and Derivatization through Functional Group Transformations

The acetyl and bromo groups on the benzothiophene (B83047) scaffold provide two distinct handles for a variety of functional group transformations, enabling the synthesis of a diverse library of derivatives.

The bromo group at the 3-position is particularly versatile. It can readily undergo halogen-metal exchange reactions, typically with organolithium reagents like n-butyllithium, to form a highly reactive 3-lithio-benzothiophene intermediate. researchgate.net This intermediate can then be quenched with a wide array of electrophiles to introduce new functional groups at this position. For example, reaction with dimethylformamide (DMF) can introduce a formyl group, leading to the formation of 2-acetyl-3-formyl-benzothiophene. researchgate.net

The acetyl group, on the other hand, can be subjected to a range of transformations common to ketones. These include, but are not limited to, reduction to an alcohol, oxidation to a carboxylic acid (after conversion to an alkyl group), and various condensation reactions to form larger, more complex structures. For instance, the acetyl group can react with amines to form imines or enamines, which can then be further elaborated.

This ability to selectively modify either the bromo or the acetyl group, or both, allows for a high degree of molecular diversification, making this compound a valuable starting material for creating a wide range of substituted benzothiophene derivatives with potentially interesting biological or material properties.

Development of Novel Organic Synthesis Methodologies

The reactivity of this compound has also spurred the development of new synthetic methodologies. Its use has been central to exploring efficient, one-pot, or multicomponent reactions for the synthesis of highly substituted benzothiophenes. researchgate.net

For example, methodologies have been developed that utilize the sequential reactivity of the bromo and acetyl groups to build complex molecular architectures in a controlled manner. Research has focused on optimizing reaction conditions to achieve high yields and selectivity in these transformations. The development of green synthetic protocols, such as using water as a solvent for the synthesis of 2-acetyl-substituted benzothiophenes, highlights the ongoing efforts to create more sustainable and efficient chemical processes. researchgate.net

The exploration of the reactivity of this compound continues to contribute to the broader field of organic synthesis by providing new tools and strategies for the construction of complex organic molecules.

Emerging Research Frontiers and Future Perspectives

Exploration of Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on sustainability has spurred the development of environmentally friendly methods for synthesizing benzothiophene (B83047) derivatives. uwf.edusci-hub.seresearchgate.net Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. In contrast, modern approaches prioritize the use of greener solvents, safer reagents, and energy-efficient processes.

One promising strategy involves the use of water as a reaction medium. researchgate.net A one-step protocol for preparing substituted 2-acetylbenzo[b]thiophenes from aromatic halides has been developed using water, resulting in high yields of pure products that crystallize directly from the reaction mixture. sci-hub.seresearchgate.net This method avoids the need for additional purification steps, further reducing its environmental impact. sci-hub.seresearchgate.net Another eco-friendly approach utilizes ethanol (B145695) as a solvent in combination with safe and inexpensive inorganic reagents to produce 2,3-disubstituted benzo[b]thiophenes in high yields under mild conditions. uwf.edu

Researchers are also exploring the use of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles, for the synthesis of related benzothiazole (B30560) derivatives, which could be adapted for benzothiophene synthesis. researchgate.net These nanoparticle catalysts can be recovered and reused multiple times without a significant loss of activity, offering both economic and environmental benefits. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Routes for Benzothiophene Derivatives

| Feature | Traditional Synthetic Routes | Environmentally Benign Routes |

| Solvent | Often toxic and volatile organic solvents | Water, ethanol, or other green solvents uwf.edusci-hub.seresearchgate.net |

| Reagents | Can involve hazardous and stoichiometric reagents | Safer, often catalytic, and recyclable reagents researchgate.net |

| Reaction Conditions | Frequently require high temperatures and pressures | Mild reaction conditions, often at room or slightly elevated temperatures uwf.edu |

| Waste Generation | Can produce significant amounts of chemical waste | Minimized waste due to higher atom economy and catalyst recycling sci-hub.seresearchgate.netresearchgate.net |

| Purification | Often requires energy-intensive chromatography | Products may crystallize directly from the reaction mixture, simplifying purification sci-hub.seresearchgate.net |

| Overall Efficiency | Can be multi-step and less efficient | Often one-pot or fewer steps with high yields sci-hub.seresearchgate.net |

Investigation of Undiscovered Reactivity Patterns

The benzothiophene core, particularly when substituted with both an acetyl and a bromo group, presents a rich landscape for exploring novel chemical transformations. The interplay between the electron-withdrawing acetyl group and the deactivating but ortho-, para-directing bromo group can lead to unique and potentially useful reactivity patterns that have yet to be fully explored.

Recent research has begun to uncover some of these patterns. For instance, the regioselectivity of C-H functionalization on the benzothiophene ring has been shown to be influenced by the choice of catalyst and reaction conditions. acs.org In one study, a switch in regioselectivity during the arylation of benzo[b]thiophene was observed by altering the concentration of the palladium catalyst. acs.org This finding suggests that fine-tuning catalytic systems could allow for selective functionalization at different positions of the benzothiophene nucleus, a key goal for creating diverse molecular architectures.

Furthermore, the Vilsmeier-Haack reaction, traditionally used for the chloroformylation of ketones, has been employed to create β-chloroacroleins from acetophenones, which are then used to synthesize 5-aryl-2-acetylthiophenes. mdpi.com This highlights how existing reactions can be adapted to access new derivatives of the 2-acetylthiophene (B1664040) scaffold. The development of methods for the synthesis of novel 3-acetyl-2-aminothiophenes using a modified Gewald reaction further expands the toolkit for functionalizing the thiophene (B33073) ring. mdpi.com

Future investigations will likely focus on exploiting the unique electronic properties of 2-Acetyl-3-bromo-benzothiophene in reactions such as cross-coupling, direct C-H activation, and cycloadditions. Unraveling these undiscovered reactivity patterns will be crucial for the synthesis of novel compounds with potentially valuable biological or material properties.

Synergistic Integration of Synthetic and Computational Methodologies

The combination of experimental synthesis and computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. This synergistic approach allows for a more rational and efficient exploration of the chemical space surrounding this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the molecule, guiding the design of synthetic routes. For example, calculations can help determine the most likely positions for electrophilic or nucleophilic attack, or predict the stability of reaction intermediates. This predictive power can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed.

In the context of benzothiophene chemistry, computational studies can elucidate reaction mechanisms. For instance, understanding the mechanism of catalyst-mediated C-H activation can help in designing more efficient and selective catalysts. acs.org Similarly, computational modeling can aid in understanding the structure-activity relationships of biologically active benzothiophene derivatives, facilitating the design of new compounds with improved therapeutic properties. nih.gov

The integration of high-throughput screening with computational modeling represents a particularly powerful combination. Experimental screening can identify initial "hit" compounds, and computational methods can then be used to explore a vast virtual library of related structures to identify candidates with potentially higher activity or better physicochemical properties. This iterative cycle of prediction, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov

Development of Advanced Catalytic Systems for Functionalization

The development of novel and more efficient catalytic systems is a major driving force in expanding the synthetic utility of this compound. Transition metal catalysis, in particular, has proven to be a powerful tool for the functionalization of heterocyclic compounds. nih.gov

Recent research has focused on the use of catalysts based on palladium, acs.org cobalt, acs.org and rhodium nih.gov for the C-H activation and functionalization of benzothiophenes and related structures. For instance, cobalt-catalyzed diastereoselective C-H activation has been used to synthesize annulated benzothiophenes. acs.org Similarly, rhodium(III)-catalyzed C-H activation has been employed for the synthesis of furanone-fused 1,2-benzothiazines. nih.gov These methods offer new ways to build complex molecular architectures from relatively simple starting materials.

A significant trend is the move towards using more abundant and less toxic metals as catalysts. While palladium has been a workhorse in this field, there is growing interest in developing catalytic systems based on first-row transition metals like copper, nickel, and iron, which are more sustainable and cost-effective. acs.org

Organocatalysis, which uses small organic molecules as catalysts, is another emerging area that holds promise for the functionalization of benzothiophenes. beilstein-journals.org Organocatalysts can offer different reactivity and selectivity profiles compared to metal-based catalysts and avoid the issue of metal contamination in the final products. beilstein-journals.org

Future research in this area will likely focus on the development of catalysts that can achieve high levels of regio- and stereoselectivity. The ability to precisely control the outcome of a reaction is crucial for the efficient synthesis of complex molecules with defined three-dimensional structures.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Acetyl-3-bromo-benzothiophene, and how can reaction conditions be optimized?

The synthesis of brominated benzothiophenes typically involves electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For this compound, regioselective bromination of 2-acetyl-benzothiophene using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–25°C) is a common approach. Optimization parameters include:

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., acetyl and bromine positions).

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine.

- X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .

- HPLC with UV detection : Quantifies purity (>95% is typical for research-grade material) .

Q. How does the bromine substituent influence the reactivity of the benzothiophene core in cross-coupling reactions?

The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst compatibility : Pd(PPh₃)₄ or XPhos Pd G3 are effective for aryl boronic acid couplings.

- Electronic effects : The electron-withdrawing acetyl group at the 2-position activates the bromine for nucleophilic substitution .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the enzyme inhibitory potential of this compound derivatives?

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.

- Docking studies : Computational modeling (AutoDock Vina) predicts binding interactions with active sites.

- Structure-activity relationship (SAR) : Systematic modification of the acetyl or bromine groups to correlate structural changes with inhibitory potency .

Q. How can researchers resolve discrepancies in reported biological activities of brominated benzothiophene derivatives?

- Meta-analysis : Compare assay conditions (e.g., pH, temperature) across studies to identify confounding variables.

- Reproducibility checks : Validate key findings using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Control experiments : Test for off-target effects using knockout cell lines or enzyme isoforms .

Q. What in silico approaches are employed to predict the interaction mechanisms of this compound with biological targets?

Q. How should structure-activity relationship (SAR) studies be designed for acetyl- and bromine-substituted benzothiophenes?

- Systematic substitution : Synthesize analogs with halogens (Cl, F) or methyl groups at the 3-position to compare steric/electronic effects.

- Biological testing : Screen derivatives against a panel of related enzymes or pathogens to identify selectivity trends.

- Data clustering : Use principal component analysis (PCA) to group compounds by activity profiles .

Q. What factors influence the thermal and hydrolytic stability of this compound during storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetyl group.

- Solvent choice : Dissolve in anhydrous DMSO or THF for long-term stability .

Q. How can HPLC methods be optimized to quantify trace impurities in this compound samples?

- Column selection : Use C18 columns with 3 µm particle size for high resolution.

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry.

- Detection : UV at 254 nm captures aromatic and bromine absorption bands .

Q. What challenges arise in crystallizing brominated benzothiophene derivatives for X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。